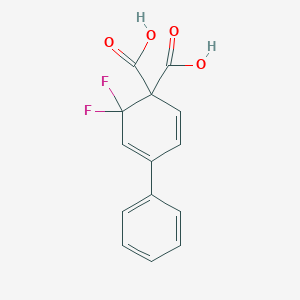
3,3-Difluoro-biphenyl-4,4-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-biphenyl-4,4-dicarboxylic acid is an aromatic compound with the molecular formula C14H8F2O4 It is characterized by the presence of two fluorine atoms and two carboxylic acid groups attached to a biphenyl structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-biphenyl-4,4-dicarboxylic acid typically involves the fluorination of biphenyl-4,4-dicarboxylic acid. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-biphenyl-4,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Quinones or carboxylate derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Amino or thiol-substituted biphenyl derivatives.
Applications De Recherche Scientifique
3,3-Difluoro-biphenyl-4,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound can be used in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of high-performance materials, including liquid crystal polymers and metal-organic frameworks (MOFs)
Mécanisme D'action
The mechanism of action of 3,3-Difluoro-biphenyl-4,4-dicarboxylic acid depends on its application. In biological systems, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The fluorine atoms can enhance the compound’s binding affinity and specificity for its molecular targets, while the carboxylic acid groups can facilitate interactions with proteins and other biomolecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl-4,4-dicarboxylic acid: Lacks the fluorine atoms, resulting in different chemical reactivity and properties.
4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid: Contains hydroxyl groups instead of fluorine, leading to different applications and reactivity
Uniqueness
3,3-Difluoro-biphenyl-4,4-dicarboxylic acid is unique due to the presence of fluorine atoms, which impart distinct electronic properties and reactivity. This makes it particularly useful in applications requiring high stability and specific interactions, such as in the design of advanced materials and pharmaceuticals .
Propriétés
Formule moléculaire |
C14H10F2O4 |
|---|---|
Poids moléculaire |
280.22 g/mol |
Nom IUPAC |
6,6-difluoro-4-phenylcyclohexa-2,4-diene-1,1-dicarboxylic acid |
InChI |
InChI=1S/C14H10F2O4/c15-14(16)8-10(9-4-2-1-3-5-9)6-7-13(14,11(17)18)12(19)20/h1-8H,(H,17,18)(H,19,20) |
Clé InChI |
NWEWGEJFPYEQQB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(C(C=C2)(C(=O)O)C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




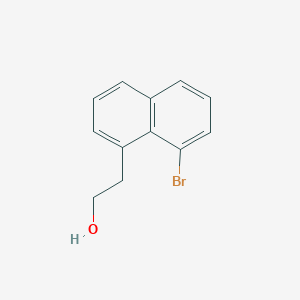
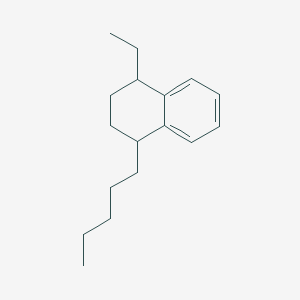
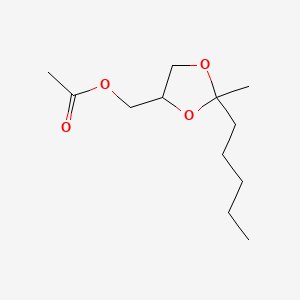
![9-Bromonaphtho[2,3-b]benzofuran](/img/structure/B13935970.png)
![N-[3-chloro-4-[[(2-chlorophenyl)-oxomethyl]amino]phenyl]-2-pyridinecarboxamide](/img/structure/B13935977.png)

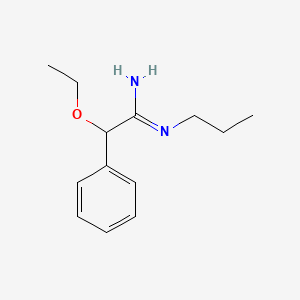
![4-methyl-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B13935988.png)
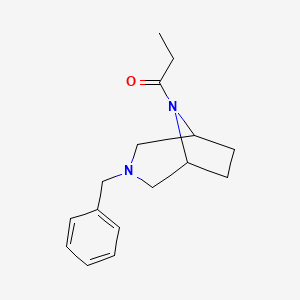
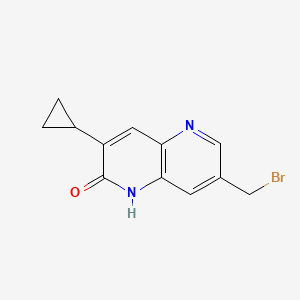
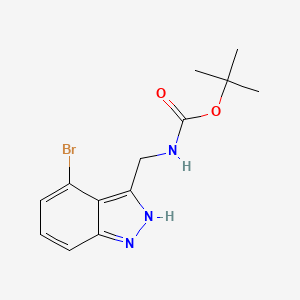
amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-](/img/structure/B13936011.png)
